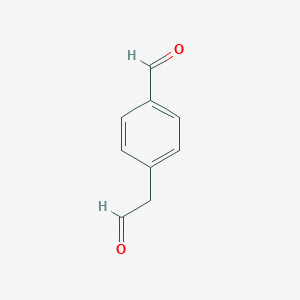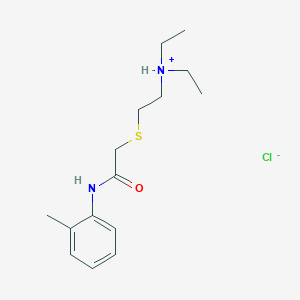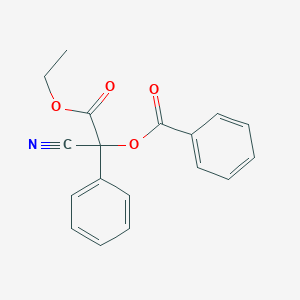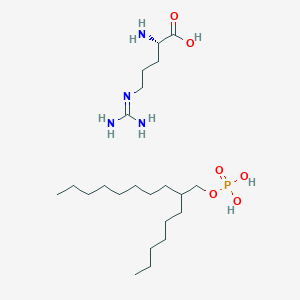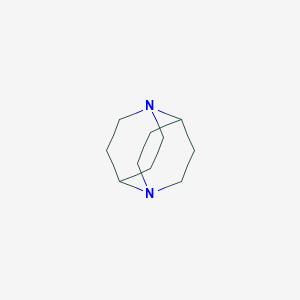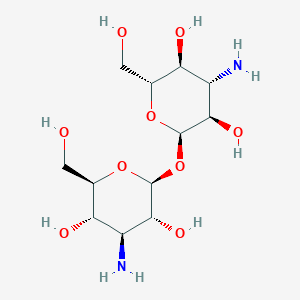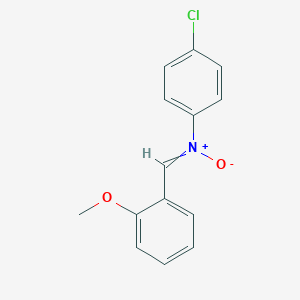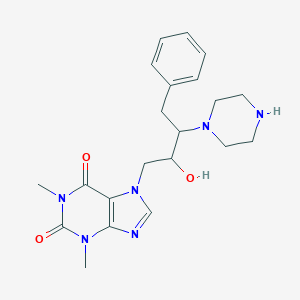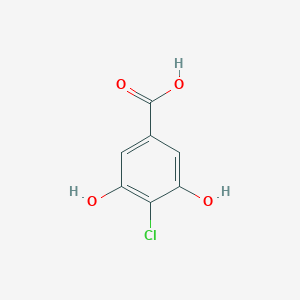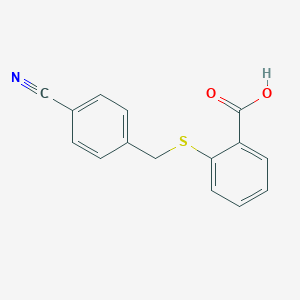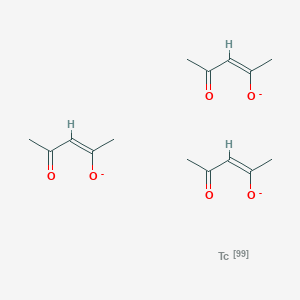
Technetium Tc 99m tris(2,4-pentanedionato)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium Tc 99m tris(2,4-pentanedionato) is a radiopharmaceutical compound that is widely used in medical imaging. It is a coordination complex that contains the radioactive isotope technetium-99m (Tc-99m) and the ligand tris(2,4-pentanedionato). Tc-99m is a commonly used radioisotope in medical imaging due to its ideal physical properties, including a short half-life and high photon energy, which allow for efficient imaging with minimal radiation exposure.
Wirkmechanismus
Technetium Tc 99m tris(2,4-pentanedionato) is taken up by cells and tissues in the body through various mechanisms, including passive diffusion and active transport. Once inside the cells, the Technetium Tc 99m tris(2,4-pentanedionato) emits gamma radiation, which is detected by the imaging equipment and used to generate images of the body.
Biochemische Und Physiologische Effekte
Technetium Tc 99m tris(2,4-pentanedionato) has minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the body through the kidneys and does not accumulate in tissues or organs. The radiation exposure from the compound is also minimal, with the effective dose being less than 1 mSv per imaging procedure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Technetium Tc 99m tris(2,4-pentanedionato) in lab experiments include its high specificity for certain tissues and its minimal impact on the physiological and biochemical processes being studied. The compound can also be easily synthesized and has a relatively low cost compared to other radiopharmaceuticals. However, the limitations of using the compound include its short half-life, which requires timely imaging, and its limited availability, which can hinder research studies.
Zukünftige Richtungen
There are several future directions for the use of Technetium Tc 99m tris(2,4-pentanedionato) in medical imaging and research. One area of focus is the development of new imaging techniques that can improve the sensitivity and specificity of Technetium Tc 99m tris(2,4-pentanedionato) imaging. Another area of research is the investigation of the physiological and biochemical processes of various diseases using Technetium Tc 99m tris(2,4-pentanedionato) imaging, which can lead to the development of new diagnostic and therapeutic strategies. Additionally, the development of new radiopharmaceuticals that can target specific tissues and organs may lead to improved imaging and treatment options for various diseases.
Synthesemethoden
The synthesis of Technetium Tc 99m tris(2,4-pentanedionato) involves the reaction of Technetium Tc 99m tris(2,4-pentanedionato) pertechnetate with tris(2,4-pentanedionato) in the presence of a reducing agent. The reducing agent is typically stannous chloride or sodium dithionite, which reduces the Technetium Tc 99m tris(2,4-pentanedionato) pertechnetate to Technetium Tc 99m tris(2,4-pentanedionato) and facilitates its coordination with the tris(2,4-pentanedionato) ligand.
Wissenschaftliche Forschungsanwendungen
Technetium Tc 99m tris(2,4-pentanedionato) is used in a variety of medical imaging procedures, including single-photon emission computed tomography (SPECT) and planar imaging. It is commonly used to image the heart, lungs, liver, and bones, as well as for tumor imaging. The compound is also used in research studies to investigate the physiological and biochemical processes of various diseases.
Eigenschaften
CAS-Nummer |
105177-98-8 |
|---|---|
Produktname |
Technetium Tc 99m tris(2,4-pentanedionato) |
Molekularformel |
C15H21O6Tc-3 |
Molekulargewicht |
396.23 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-en-2-olate;technetium-99 |
InChI |
InChI=1S/3C5H8O2.Tc/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3-;/i;;;1+1 |
InChI-Schlüssel |
IHBHFYYEMMKKFF-SLSFVHHISA-K |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[99Tc] |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tc] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tc] |
Synonyme |
Tc-99m-(acac)3 Tc-99m-tris(2,4-pentanedionato) technetium Tc 99m tris(2,4-pentanedionato) technetium tris(2,4-pentanedionate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



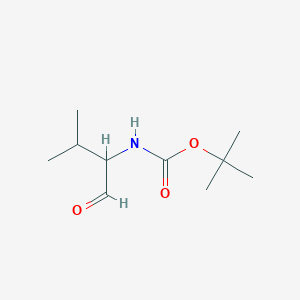
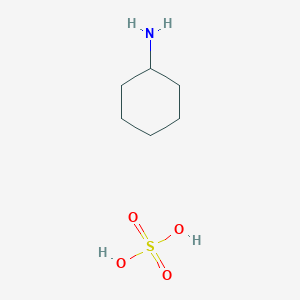
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
